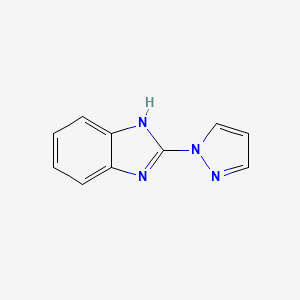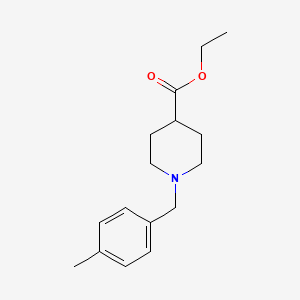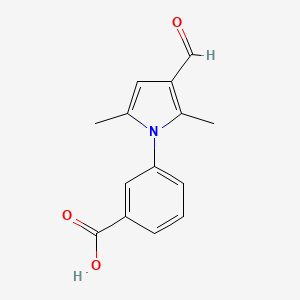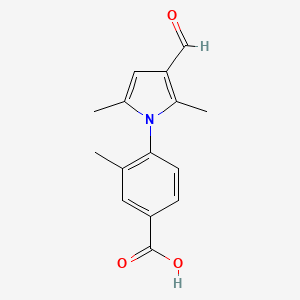
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
描述
The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is a chemical compound that falls under the category of laboratory chemicals . It is also known as “(1H-Pyrazol-1-yl)pyridine” and is used in various chemical reactions .
Molecular Structure Analysis
Pyrazoles, including “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole”, are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The presence of the pyrazole moiety in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .科学研究应用
Application in Organometallic Chemistry
- Summary : The compound is used in the synthesis of NNN pincer palladium (II) complexes, which are important in organometallic chemistry .
- Methods : The ligands are prepared from commercially available 2-pyridinecarboxylic acid. The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine yields the NNN pincer Pd (II) complexes .
- Results : The obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes. Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .
Application in Organic Chemistry
- Summary : The compound is used in Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization .
- Methods : The compound is reacted with internal alkynes in a Rhodium (III)-catalyzed process .
- Results : This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Application in Anti-Microbial Research
- Summary : Halogenated derivatives of the compound were constructed and screened for anti-microbial potential .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The anti-microbial screening results show that inhibition zones were observed, indicating the compound’s potential anti-microbial activity .
Application in Eco-Friendly Methodologies
- Summary : The compound is used in the development of eco-friendly methodologies for the preparation of pyrazoles .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The development of these methodologies has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Application in Ligand-Free Systems
- Summary : The compound is used in the development of ligand-free systems .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The development of these systems has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Application in Ultrasound and Microwave-Assisted Reactions
- Summary : The compound is used in ultrasound and microwave-assisted reactions .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of these reactions has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Application in Spin-Crossover Studies
- Summary : The compound is used in the study of spin-crossover (SCO) active iron(II) complexes .
- Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .
- Results : Density functional theory (DFT) studies revealed stretching-induced spin-state switching in a molecular junction composed of the complex and gold electrodes .
Application in Switchable Single-Molecule Junctions
- Summary : The compound is used in the development of switchable single-molecule junctions .
- Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .
- Results : Single-molecule conductance traces revealed the unfavorable orientation of the complexes in the junctions to demonstrate the spin-state dependence of the conductance .
Application in Bi-stable Spin-Crossover
安全和危害
The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-pyrazol-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRHMVAGXMKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348644 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
CAS RN |
6488-88-6 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)


![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)
![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)